molecular formula C18H12N4O3S B2531971 5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 379218-74-3

5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B2531971
CAS RN: 379218-74-3
M. Wt: 364.38
InChI Key: NNQSVKUXGUVGCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of similar compounds were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . The final derivatives were evaluated for their antidepressant and neurotoxicity screening .

Scientific Research Applications

Antitumor Activities

Research has shown that thiophene and pyrazolone derivatives exhibit promising antitumor activities. A study on thiophene-based azo dyes incorporating pyrazolone moiety revealed that most synthesized compounds demonstrated good antitumor activity, with certain compounds showing moderate activity. This indicates the potential of thiophene and pyrazolone moieties in developing compounds with antitumor properties (Gouda et al., 2016).

Synthesis of New Molecules

The synthesis of new molecules incorporating thiophene and pyrazolone moieties has been extensively explored. For example, compounds with bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for certain compounds (Gomha et al., 2016). This suggests the utility of these moieties in creating potent anti-tumor agents.

Potential as Anti-tumor Agents

The exploration of thiophene and pyrazolone derivatives as anti-tumor agents has led to the identification of compounds with significant activity. The design and synthesis of thiophene-appended pyrazoles, for instance, demonstrated that certain derivatives exhibit excellent anti-inflammatory activities and radical scavenging abilities, indicating their potential therapeutic benefits in treating inflammatory diseases and potentially cancer (Prabhudeva et al., 2017).

Mechanism of Action

properties

IUPAC Name

5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-16-13(17(24)20-18(25)19-16)9-11-10-22(12-5-2-1-3-6-12)21-15(11)14-7-4-8-26-14/h1-10H,(H2,19,20,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQSVKUXGUVGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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